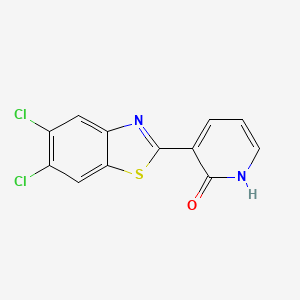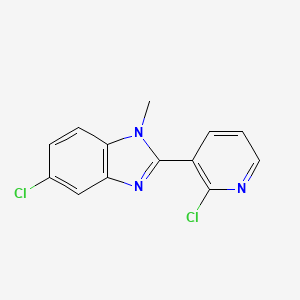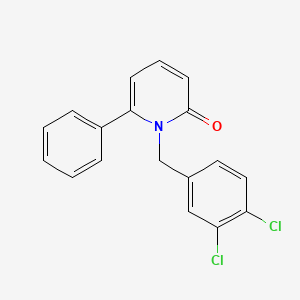![molecular formula C21H14ClN3O2 B3036792 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide CAS No. 400080-00-4](/img/structure/B3036792.png)
4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide are not provided in the search results . For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide are not specified in the search results . For detailed properties, it’s recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Synthesis and Antitubercular Activity
A study explored the synthesis of novel derivatives similar to 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide and evaluated their anti-tubercular activity. The derivatives showed promising activity against Mycobacterium tuberculosis, with most exhibiting IC50 values of less than 1 µg/mL. These compounds were non-cytotoxic against the human cancer cell line HeLa. Molecular docking with the essential enzyme InhA of Mycobacterium suggested two active derivatives, highlighting their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Antimicrobial Activity
Research into similar quinoline derivatives revealed their significant antimicrobial properties. Synthesized compounds were tested for antibacterial activity against various strains, including Gram-negative and Gram-positive bacteria. Some derivatives exhibited significant inhibitory activity, suggesting their potential as antibacterial agents. For instance, certain compounds showed strong inhibitory effects against multidrug-resistant strains of S. aureus and E. coli (Chabukswar et al., 2012).
Anticancer Potential
Related quinoline-carboxamide derivatives have been synthesized and tested for their anticancer properties. Some compounds demonstrated significant anticancer activity, surpassing the standard drug doxorubicin in potency. These findings were supported by apoptotic DNA fragmentation studies, confirming the compounds' ability to induce apoptosis in cancer cells. The synthesized compounds' interaction with the hTopoIIα enzyme, essential for DNA replication, was a key factor in their potential as anticancer agents (Bhatt et al., 2015).
Novel Radioligands for Imaging
A derivative of quinolinecarboxamide was developed as a potential radioligand for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). This compound, labeled with carbon-11, showed high binding specificity to PBR in various tissues, suggesting its utility in noninvasive PET imaging of PBR-rich tissues (Cappelli et al., 2006).
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide is not specified in the search results. The mechanism of action would depend on the specific application of this compound.
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(4-quinoxalin-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-7-5-14(6-8-15)21(26)24-16-9-11-17(12-10-16)27-20-13-23-18-3-1-2-4-19(18)25-20/h1-13H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFCAYQLIQYYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3036709.png)
![1,8-dimethyl-6-phenyl-3a,4,6,8b-tetrahydro-1H,3H-pyrazolo[4',3':5,6]pyrano[4,3-c]isoxazole](/img/structure/B3036710.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B3036714.png)





![2-(2,4-difluorophenyl)-4-methyl-6-[2-(4-pyridinyl)-4-pyrimidinyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3036725.png)
![4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine](/img/structure/B3036727.png)
![4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide](/img/structure/B3036729.png)
![[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B3036730.png)
![3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3036731.png)
![4-[(dimethylamino)methylene]-3-(4-pyridinyl)-5(4H)-isoxazolone](/img/structure/B3036732.png)